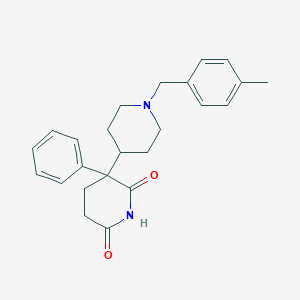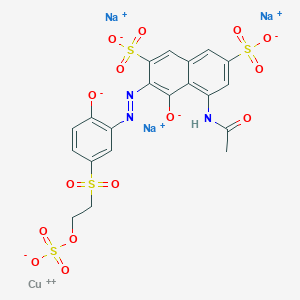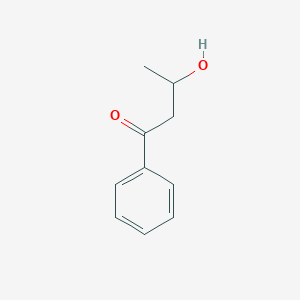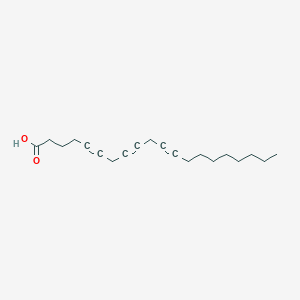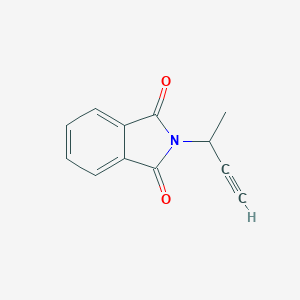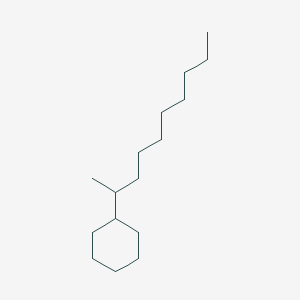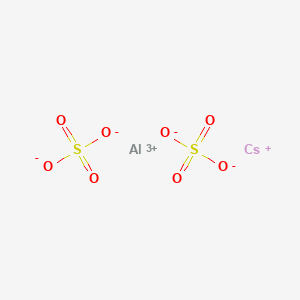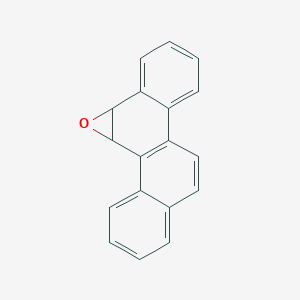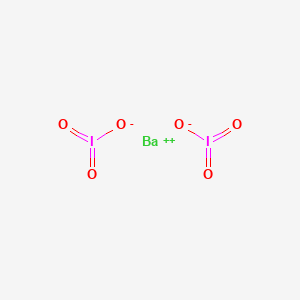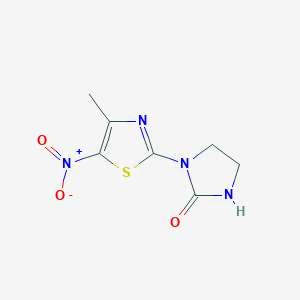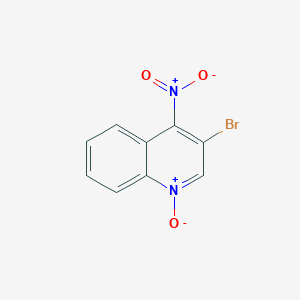
3-Bromo-4-nitroquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-nitroquinoline 1-oxide (BNQ) is a synthetic compound that has been widely used as a research tool in the field of cancer biology. It is a potent mutagen and carcinogen that induces DNA damage and promotes tumor formation in various animal models. BNQ has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mechanism of Action
3-Bromo-4-nitroquinoline 1-oxide induces DNA damage by generating reactive oxygen species (ROS) that attack the DNA molecule. The ROS cause various types of DNA damage such as base modifications, single-strand breaks, and double-strand breaks. The DNA damage can lead to mutations and chromosomal aberrations that promote tumor formation. 3-Bromo-4-nitroquinoline 1-oxide has also been shown to inhibit DNA repair enzymes and to interfere with cell cycle regulation, leading to cell death or senescence.
Biochemical and physiological effects:
3-Bromo-4-nitroquinoline 1-oxide has been shown to induce oxidative stress and inflammation in various cell types and tissues. It can activate signaling pathways that promote cell proliferation, survival, and migration. 3-Bromo-4-nitroquinoline 1-oxide has also been shown to affect the expression of genes involved in DNA damage and repair, cell cycle regulation, and apoptosis. In animal models, 3-Bromo-4-nitroquinoline 1-oxide has been shown to induce tumors in various organs such as the liver, lung, and skin.
Advantages and Limitations for Lab Experiments
3-Bromo-4-nitroquinoline 1-oxide is a potent mutagen and carcinogen that can induce DNA damage and promote tumor formation in various animal models. It is a useful research tool for studying the mechanisms of carcinogenesis and DNA damage and repair. However, its potency and toxicity also pose a risk for laboratory personnel and require careful handling and disposal. In addition, the use of 3-Bromo-4-nitroquinoline 1-oxide in animal experiments raises ethical concerns and requires careful consideration of the potential benefits and risks.
Future Directions
1. Development of 3-Bromo-4-nitroquinoline 1-oxide derivatives with improved specificity and potency for cancer therapy.
2. Investigation of the role of 3-Bromo-4-nitroquinoline 1-oxide-induced DNA damage in cancer stem cell biology.
3. Evaluation of the potential of 3-Bromo-4-nitroquinoline 1-oxide as a predictive biomarker for cancer risk and prognosis.
4. Identification of novel targets and pathways that are affected by 3-Bromo-4-nitroquinoline 1-oxide-induced DNA damage and repair.
5. Investigation of the potential of 3-Bromo-4-nitroquinoline 1-oxide as a tool for studying the effects of environmental toxins on cancer development.
Synthesis Methods
3-Bromo-4-nitroquinoline 1-oxide can be synthesized by the reaction of 3-bromo-4-nitroaniline with sodium hydroxide and chloranil. The reaction yields a yellow crystalline compound that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
3-Bromo-4-nitroquinoline 1-oxide has been widely used as a research tool in the field of cancer biology. It is a potent mutagen and carcinogen that induces DNA damage and promotes tumor formation in various animal models. 3-Bromo-4-nitroquinoline 1-oxide has been used to study the mechanisms of DNA damage and repair, the role of oxidative stress in carcinogenesis, and the effects of environmental toxins on cancer development.
properties
CAS RN |
14173-58-1 |
|---|---|
Product Name |
3-Bromo-4-nitroquinoline 1-oxide |
Molecular Formula |
C9H5BrN2O3 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
3-bromo-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5BrN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H |
InChI Key |
KVCLQGSVAXXXDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




